Methyl potassium oxalate

Overview

Description

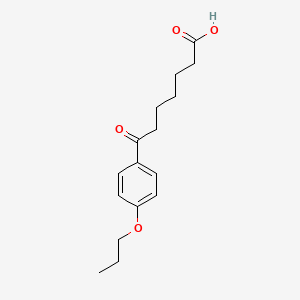

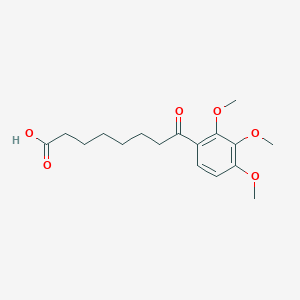

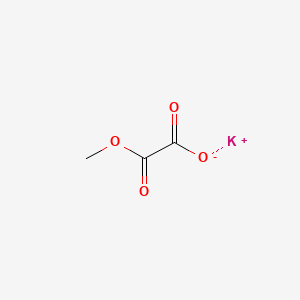

Methyl potassium oxalate: is an organic compound with the chemical formula C3H3KO4 It is a potassium salt of methyl oxalate, where the oxalate ion is bonded to a methyl group and a potassium ion

Mechanism of Action

Target of Action

Methyl potassium oxalate, also known as Potassium 2-methoxy-2-oxoacetate, is a derivative of oxalic acid . Oxalic acid and its salts, including this compound, are secondary metabolites secreted by fungi, bacteria, and plants .

Mode of Action

It is known that oxalate, the ionized form of oxalic acid, readily forms salts with divalent metals such as calcium . This interaction can affect calcium-sensitive voltage-gated sodium channels, altering intracellular calcium-dependent regulatory mechanisms .

Biochemical Pathways

Oxalate is a metabolic end-product, and its systemic concentrations can vary among individuals . It is involved in various biochemical pathways, including those related to the metabolism of glyoxylate, aromatic amino acids, glyoxal, and vitamin C . Oxalate can also contribute to the formation of kidney stones and has been implicated in the progression of chronic kidney disease .

Pharmacokinetics

The measurement of urinary oxalate is performed on a 24-hour urine collection via high-performance liquid chromatography or colorimetric enzymatic (oxalate oxidase) methods . This suggests that oxalate, and by extension this compound, is excreted almost entirely by the kidney .

Result of Action

The primary result of the action of this compound is the formation of insoluble salts with divalent metals, particularly calcium . This can lead to the crystallization of these salts in the renal tubules, contributing to the formation of kidney stones . There is also emerging evidence that increased concentrations of oxalate could be a driver of chronic kidney disease progression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of divalent metals in the environment can affect the formation of insoluble salts . Additionally, the compound’s action can be influenced by the presence of certain bacteria in the gut, which can degrade oxalates . The compound’s action, efficacy, and stability can also be affected by factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

Methyl potassium oxalate plays a significant role in biochemical reactions, particularly in the context of oxalate metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is oxalyl-CoA decarboxylase, which catalyzes the decarboxylation of oxalyl-CoA to formyl-CoA and carbon dioxide . This interaction is crucial for the degradation of oxalate and the regulation of its levels within the cell. Additionally, this compound can interact with oxalate oxidase, an enzyme that catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In renal tubular epithelial cells, exposure to this compound can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and activation of the NF-κB signaling pathway . This can result in apoptosis and autophagy, affecting cell viability and function. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors involved in oxidative stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to oxalyl-CoA decarboxylase, facilitating the decarboxylation of oxalyl-CoA . Additionally, this compound can inhibit or activate specific enzymes involved in oxalate metabolism, such as oxalate oxidase . These interactions can lead to changes in gene expression, particularly those genes involved in oxidative stress responses and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress and affect cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can induce mild oxidative stress and modulate cellular metabolism . At higher doses, it can lead to significant toxicity, including renal damage and nephrocalcinosis . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxalate metabolism. It interacts with enzymes such as oxalyl-CoA decarboxylase and oxalate oxidase, which play crucial roles in the degradation of oxalate . These interactions can affect metabolic flux and the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. One such transporter is OxlT, an oxalate/formate antiporter that facilitates the uptake and release of oxalate in cells . This transporter plays a critical role in the localization and accumulation of this compound within the cell.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. Studies have shown that oxalate oxidase, an enzyme that interacts with this compound, is targeted to the cell wall and plays a role in stress responses . Additionally, oxalyl-CoA decarboxylase, another interacting enzyme, is localized within the cytosol . These localization patterns are essential for understanding the functional roles of this compound in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl potassium oxalate can be synthesized through the reaction of methyl oxalate with potassium hydroxide . The reaction typically occurs in an aqueous medium, where methyl oxalate is dissolved in water and potassium hydroxide is added slowly with stirring. The reaction is exothermic and should be carried out at a controlled temperature, usually around 0–5°C, to prevent decomposition of the product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and continuous stirring. The reaction mixture is maintained at a low temperature using cooling systems. After the reaction is complete, the product is isolated by filtration and purified through recrystallization. The use of non-toxic solvents like tetrahydrofuran (THF) or acetonitrile can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl potassium oxalate undergoes various chemical reactions, including:

Reduction: It can be reduced to form simpler organic compounds, although this is less common.

Substitution: It can participate in nucleophilic substitution reactions where the oxalate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Substitution: Various nucleophiles under mild conditions.

Major Products Formed:

Oxidation: Carbon dioxide and water.

Substitution: Depending on the nucleophile, different organic compounds can be formed.

Scientific Research Applications

Methyl potassium oxalate has several applications in scientific research:

Comparison with Similar Compounds

Potassium oxalate: Similar in structure but lacks the methyl group.

Methyl sodium oxalate: Similar but with sodium instead of potassium.

Ethyl potassium oxalate: Similar but with an ethyl group instead of a methyl group.

Uniqueness: Methyl potassium oxalate is unique due to the presence of both a methyl group and a potassium ion, which gives it distinct chemical properties and reactivity compared to other oxalates .

Properties

IUPAC Name |

potassium;2-methoxy-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4.K/c1-7-3(6)2(4)5;/h1H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNHYWHFXPPTJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.